Monosulfuron
Overview
Description
Monosulfuron is a compound with the molecular formula C13H12N4O5S . It is also known by other synonyms such as 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid .
Synthesis Analysis
A new molecularly imprinted polymer (MIP) was synthesized for the selective extraction of mono-substituted sulfonylurea herbicides, with monosulfuron as the template and acrylamide as the functional monomer .Molecular Structure Analysis
The molecular structure of Monosulfuron includes a monosubstituted pyrimidine moiety . The molecular weight is 336.33 g/mol .Chemical Reactions Analysis
Monosulfuron was identified by m. p., IR, NMR, MS, UV and HPLC/MS analysis . The method of reverse HPLC analysis for active ingredient and main impurities in monosulfuron were established .Physical And Chemical Properties Analysis
Monosulfuron has a molecular weight of 336.33 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 147 Ų .Scientific Research Applications
Adsorption and Desorption Characteristics in Soils
Monosulfuron exhibits weak to moderate adsorption capabilities in different soils, potentially leading to leaching issues. The adsorption is significantly correlated with soil properties, particularly soil organic matter and pH value. Desorption hysteresis of monosulfuron was observed in most tested soils, indicating its potential environmental persistence (Tang, Zhang, & Chen, 2009).
Herbicidal Activity and Mode of Action
Monosulfuron is effective for weed control in wheat and millet fields. It acts as an acetolactate synthase (ALS) inhibitor, similar to other sulfonylurea herbicides. The herbicidal activity varies among different plant species and is influenced by the concentration of monosulfuron (Fan, Ai, Qian, & Li, 2005).
Impact on Soil Microbial Function
Monosulfuron affects the growth of millet cultivars and the biochemical properties of soil. It influences soil microorganisms, with changes in the numbers of fungi and actinomycetes observed after treatment. It also affects soil enzyme activities, indicating its potential impact on soil health (Gao, 2004).
Effects on Nitrogen-Fixing Cyanobacteria
Monosulfuron impacts the growth and photosynthesis of nitrogen-fixing cyanobacteria. It exhibits an inhibitory effect on photosynthesis and stimulates heterocyst formation and nitrogenase activity. The sensitivity to monosulfuron varies among different cyanobacteria species (Shen & Luo, 2011).
Residue Analysis in Agricultural Contexts
Studies on the residue and dissipation of monosulfuron in soil and wheat fields indicate its degradation behavior and potential implications for agricultural use. The half-lives and degradation rates vary depending on soil pH and temperature (Fan et al., 2004).
properties
IUPAC Name |
2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-8-6-7-14-12(15-8)16-13(20)17-23(21,22)10-5-3-2-4-9(10)11(18)19/h2-7H,1H3,(H,18,19)(H2,14,15,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRAIUZGUDAXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monosulfuron |
Citations
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